

# ethylene bisacrylamide protocol for polyacrylamide gel electrophoresis

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## Application Notes & Protocols

Topic: **Ethylene Bisacrylamide** Protocol for Polyacrylamide Gel Electrophoresis

Audience: Researchers, scientists, and drug development professionals.

## Ethylene Bisacrylamide: An Alternative Crosslinker for High-Resolution Polyacrylamide Gel Electrophoresis

### Abstract

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins and nucleic acids. The physical properties of the polyacrylamide gel, particularly its pore size and matrix uniformity, are critical for achieving high-resolution separation. These properties are primarily determined by the concentration of acrylamide and the crosslinking agent. For decades, N,N'-methylenebisacrylamide (MBA or BIS) has been the standard crosslinker. This application note explores the use of N,N'-ethylenebisacrylamide (EBA) as an alternative crosslinker, detailing its chemical properties, a comprehensive protocol for its use in PAGE, and a discussion of its potential advantages for specialized applications.

### Introduction: The Central Role of the Crosslinker

Polyacrylamide gels are formed through the vinyl polymerization of acrylamide monomers into long chains, which are then covalently linked by a bifunctional crosslinking agent to form a three-dimensional matrix.<sup>[1][2][3]</sup> This matrix acts as a molecular sieve, retarding the migration of macromolecules based on their size and shape.<sup>[1]</sup> The most commonly used crosslinker, N,N'-methylenebisacrylamide, consists of two acrylamide molecules joined by a methylene group. The ratio of acrylamide to the crosslinker is a critical parameter that dictates the gel's pore size, rigidity, and overall sieving properties.<sup>[1][3]</sup>

While MBA is effective and widely used, the exploration of alternative crosslinkers is driven by the need for gels with tailored properties for specific applications, such as enhanced resolution of certain molecular weight ranges, improved gel clarity, or the introduction of cleavable sites for sample recovery. N,N'-ethylenebisacrylamide, with its two-carbon ethylene bridge between the acrylamide moieties, presents a subtle yet potentially impactful structural variation to the traditional MBA.

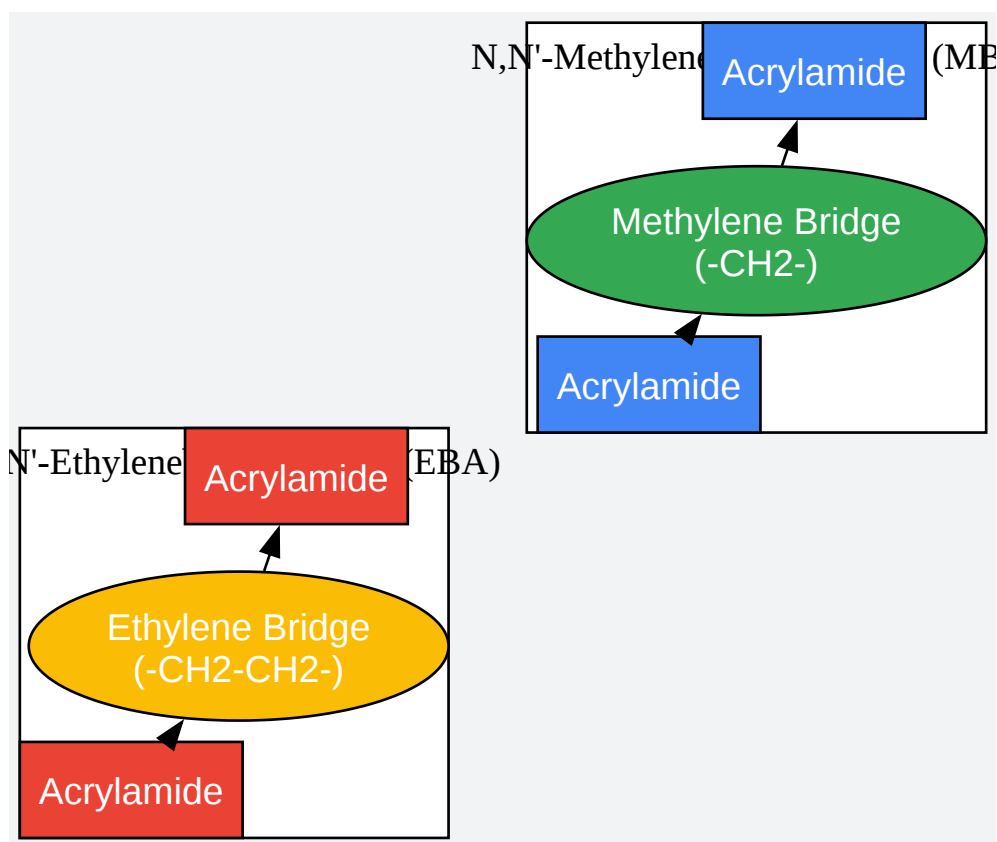
## N,N'-Ethylenebisacrylamide vs. N,N'-Methylenebisacrylamide: A Structural Comparison

The fundamental difference between EBA and MBA lies in the length of the bridging group between the two acrylamide functional groups. This seemingly minor change in chemical structure can influence the resulting polymer network.

- N,N'-Methylenebisacrylamide (MBA): Features a single methylene (-CH<sub>2</sub>-) bridge.
- N,N'-Ethylenebisacrylamide (EBA): Possesses a two-carbon ethylene (-CH<sub>2</sub>-CH<sub>2</sub>-) bridge.

This increased length of the crosslink in EBA can theoretically lead to a more flexible and potentially larger average pore size for a given monomer-to-crosslinker ratio compared to MBA. This could be advantageous for the separation of very large protein complexes or for specific applications where a different gel architecture is desired.

Diagram: Chemical Structures of MBA and EBA



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Caption: Structural comparison of MBA and EBA crosslinkers.

## Protocol for Polyacrylamide Gel Electrophoresis using Ethylene Bisacrylamide

This protocol is adapted from standard SDS-PAGE procedures and provides instructions for casting a 10% resolving gel and a 4% stacking gel. The key modification is the substitution of MBA with EBA.

### 3.1. Materials

- Acrylamide
- N,N'-Ethylenebisacrylamide (EBA)
- Tris Base

- Sodium Dodecyl Sulfate (SDS)
- Ammonium Persulfate (APS)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Hydrochloric Acid (HCl)
- Deionized Water
- Electrophoresis apparatus (gel casting stand, glass plates, spacers, combs)
- Power supply

### 3.2. Stock Solutions

Stock Solution	Composition	Storage
30% Acrylamide/EBA Solution (29:1 ratio)	29 g Acrylamide, 1 g EBA, deionized water to 100 mL. Filter and store protected from light.	4°C
1.5 M Tris-HCl, pH 8.8	18.15 g Tris base in 80 mL deionized water. Adjust pH to 8.8 with HCl. Bring volume to 100 mL.	4°C
0.5 M Tris-HCl, pH 6.8	6 g Tris base in 80 mL deionized water. Adjust pH to 6.8 with HCl. Bring volume to 100 mL.	4°C
10% (w/v) SDS	10 g SDS in 90 mL deionized water. Gently heat to dissolve. Bring volume to 100 mL.	Room Temperature
10% (w/v) APS	1 g APS in 10 mL deionized water. Prepare fresh daily.	4°C (short-term)

### 3.3. Experimental Protocol: Gel Casting

#### Resolving Gel (10%) - for a 10 mL gel

Component	Volume
Deionized Water	4.0 mL
30% Acrylamide/EBA Solution	3.3 mL
1.5 M Tris-HCl, pH 8.8	2.5 mL
10% SDS	100 $\mu$ L
10% APS	100 $\mu$ L
TEMED	10 $\mu$ L

#### Stacking Gel (4%) - for a 5 mL gel

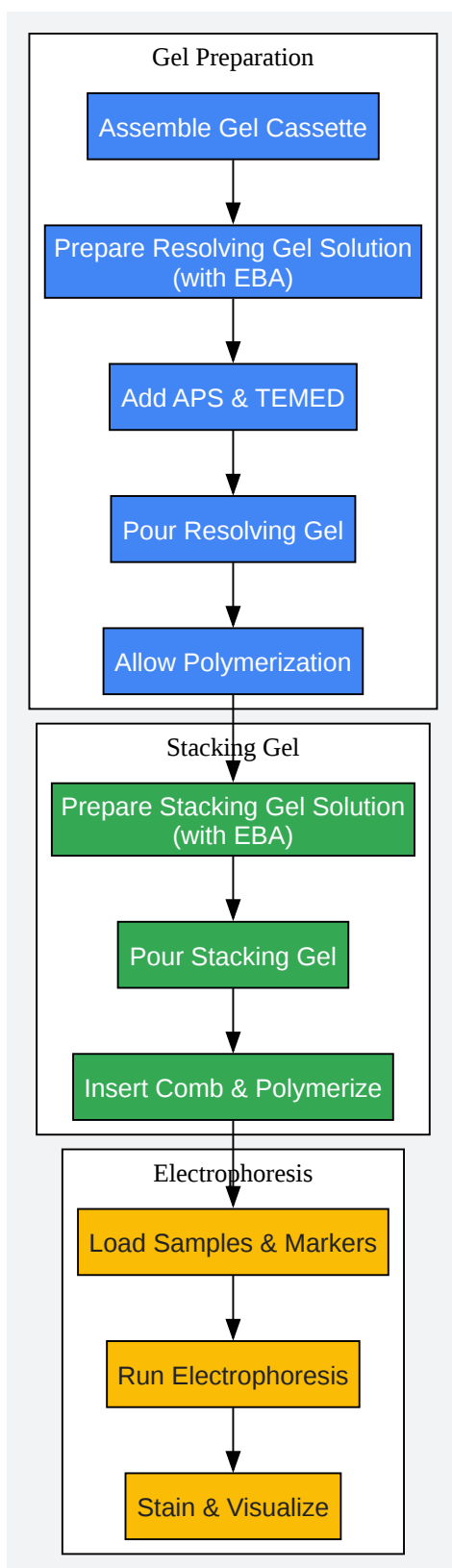
Component	Volume
Deionized Water	3.05 mL
30% Acrylamide/EBA Solution	0.65 mL
0.5 M Tris-HCl, pH 6.8	1.25 mL
10% SDS	50 $\mu$ L
10% APS	50 $\mu$ L
TEMED	5 $\mu$ L

#### Step-by-Step Procedure:

- **Assemble Gel Cassette:** Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.
- **Prepare Resolving Gel Solution:** In a small beaker or tube, combine the deionized water, Acrylamide/EBA solution, Tris-HCl pH 8.8, and SDS for the resolving gel.

- Initiate Polymerization: Add the APS and TEMED to the resolving gel solution.[4][5] Mix gently but quickly by swirling. TEMED accelerates the rate of free radical formation by APS, which in turn initiates polymerization.[3]
- Pour Resolving Gel: Immediately pour the resolving gel solution into the gel cassette to the desired height.
- Overlay: Gently overlay the gel with a thin layer of water-saturated isobutanol or water to ensure a flat surface.
- Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature.[4][5] A sharp interface between the gel and the overlay will be visible upon polymerization.
- Prepare Stacking Gel Solution: After the resolving gel has polymerized, pour off the overlay and rinse with deionized water. Prepare the stacking gel solution by combining the deionized water, Acrylamide/EBA solution, Tris-HCl pH 6.8, and SDS.
- Pour Stacking Gel: Add APS and TEMED to the stacking gel solution, mix, and immediately pour it on top of the polymerized resolving gel.
- Insert Comb: Insert the comb into the stacking gel, being careful to avoid trapping air bubbles.
- Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes. The gel is now ready for electrophoresis.

Diagram: PAGE Workflow with EBA



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Caption: Workflow for preparing and running a PAGE gel using EBA.

## Potential Advantages and Considerations

The use of EBA as a crosslinker, while not standard, may offer several benefits in specific research contexts:

- **Altered Sieving Properties:** The longer, more flexible ethylene bridge may result in a gel matrix with different porosity and elasticity compared to MBA-crosslinked gels. This could improve the resolution of proteins or nucleic acids in a particular size range that is not well-resolved by standard gels.
- **Increased Gel Clarity:** Anecdotal evidence suggests that alternative crosslinkers can sometimes result in clearer gels, which can be advantageous for subsequent visualization and densitometry.
- **Solubility and Stability:** EBA is soluble in water and methanol.<sup>[6]</sup> Its stability in solution should be comparable to MBA, though it is always recommended to prepare fresh acrylamide/crosslinker stock solutions periodically.

Considerations:

- **Cost and Availability:** EBA is generally more expensive and less readily available than MBA, which is a significant consideration for routine use.<sup>[7]</sup>
- **Empirical Optimization:** As with any non-standard reagent, the optimal percentage of EBA and the acrylamide-to-EBA ratio may need to be determined empirically for the specific application. The 29:1 ratio provided in the protocol is a starting point based on common formulations with MBA.<sup>[5]</sup>
- **Comparison to Cleavable Crosslinkers:** It is important to distinguish EBA from cleavable crosslinkers. EBA forms a stable, non-cleavable gel matrix. For applications requiring protein extraction from the gel matrix, cleavable crosslinkers containing disulfide bonds or other labile groups are necessary.<sup>[8]</sup>

## Advanced Applications and Future Directions

The exploration of alternative crosslinkers like EBA opens up avenues for fine-tuning the properties of polyacrylamide gels. While EBA itself is a subtle modification, it represents a class



of molecules that can be synthesized with varying bridge lengths and functionalities. This could lead to the development of "smart" gels with tunable properties for advanced electrophoretic techniques, such as two-dimensional gel electrophoresis or specialized blotting applications.

## Conclusion

N,N'-ethylenebisacrylamide offers a viable, albeit less common, alternative to N,N'-methylenebisacrylamide for the preparation of polyacrylamide gels. Its distinct structural properties may provide advantages in specific electrophoretic separations where altered sieving characteristics are beneficial. The protocol provided herein serves as a comprehensive guide for researchers wishing to explore the utility of EBA in their own applications. While cost and the need for empirical optimization are important considerations, the potential for improved resolution and customized gel matrices makes EBA a valuable tool in the molecular biologist's repertoire.

## References

- Ataman Kimya. (n.d.). N,N'-METHYLENE-BIS-ACRYLAMIDE.
- Bio-protocol. (n.d.). Polyacrylamide Gel Electrophoresis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Polyacrylamide Gel Electrophoresis with N,N'-Methylenebisacrylamide.
- Dunigan, D., & Agarkova, I. (2016). Polyacrylamide Gel System For Electrophoresis Of Proteins. protocols.io. [\[Link\]](#)
- Ataman Kimya. (n.d.). N,N-METHYLENE-BIS-ACRYLAMIDE.
- Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of N,N'-Ethylenebis-acrylamide (CAS 2956-58-3).
- ResearchGate. (n.d.). DNA Polyacrylamide Gel Electrophoresis.
- Gholami, M., et al. (2018). Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. Journal of Biomedical Physics & Engineering. [\[Link\]](#)
- University of California, Berkeley. (n.d.). Polyacrylamide Gel Electrophoresis (PAGE).
- G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide.
- Pötsch, A., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Polymers. [\[Link\]](#)
- ResearchGate. (n.d.). A Study of Polyacrylamide Based Gels Crosslinked With Polyethyleneimine.

- ResearchGate. (n.d.). (a) N, N 0-methylene bisacrylamide (BIS) (b) ethylene glycol....
- ResearchGate. (n.d.). Swelling behavior and drug release of NIPAAm/PEGMEA copolymeric hydrogels with different crosslinkers.
- ResearchGate. (2015). What is the difference between acrylamide and bisacrylamide?.
- University of Washington. (2001). SDS Page Gel Electrophoresis PAGE.

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## Sources

- 1. nbinnno.com [nbinnno.com]
- 2. researchgate.net [researchgate.net]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. jircas.go.jp [jircas.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. N,N'-Ethylenebisacrylamide, 96% | Fisher Scientific [fishersci.ca]
- 7. Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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